molecular formula C16H12N2O4S3 B15121320 2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethanone

2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethanone

Cat. No.: B15121320
M. Wt: 392.5 g/mol
InChI Key: WWGDRWBJNRQEPA-UHFFFAOYSA-N
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Description

2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethan-1-one is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a nitrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethan-1-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce a sulfoxide or sulfone .

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethan-1-one is unique due to its combination of a thiazole ring, a methoxyphenyl group, and a nitrothiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound 2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethanone is a thiazole derivative known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data tables.

  • Molecular Formula : C15H12N2O3S
  • Molecular Weight : 304.33 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of similar compounds against various bacterial strains, suggesting that the presence of a thiazole ring enhances antibacterial activity. For instance, compounds with similar structural motifs showed inhibition against Staphylococcus aureus and Escherichia coli .

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Anticancer Activity

Thiazole derivatives are also explored for their potential anticancer effects. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines. For example, a study reported that such compounds inhibited cell proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating significant cytotoxicity .

Cell Line IC50 (µM) Reference
MCF-710
A5498

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been evaluated through various assays. Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In a study assessing the effects on RAW 264.7 macrophages, the compound reduced nitric oxide production significantly, suggesting potential use in treating inflammatory diseases .

Case Studies

Several case studies have focused on the biological activity of thiazole derivatives:

  • Case Study on Anticancer Effects :
    • A derivative similar to the target compound was tested on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with accompanying morphological changes indicative of apoptosis.
  • Case Study on Antimicrobial Efficacy :
    • A series of thiazole-based compounds were tested against clinical isolates of Staphylococcus aureus. The study concluded that modifications in the thiazole ring significantly enhanced antibacterial potency.

Properties

Molecular Formula

C16H12N2O4S3

Molecular Weight

392.5 g/mol

IUPAC Name

2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl]-1-(4-nitrothiophen-2-yl)ethanone

InChI

InChI=1S/C16H12N2O4S3/c1-22-12-4-2-10(3-5-12)13-8-24-16(17-13)25-9-14(19)15-6-11(7-23-15)18(20)21/h2-8H,9H2,1H3

InChI Key

WWGDRWBJNRQEPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)C3=CC(=CS3)[N+](=O)[O-]

Origin of Product

United States

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